2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-5-3-4-6-12(11)10-21-15-17-7-13(9-19)18(15)8-14(20)16-2/h3-7,19H,8-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRUYJQNHMIVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide (CAS Number: 923694-79-5) is a novel imidazole derivative that has gained attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 305.4 g/mol
- Structural Features : The compound contains an imidazole ring, hydroxymethyl group, and a thioether linkage which are critical for its biological activity.
Antimicrobial Properties
Preliminary studies indicate that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The five-membered heterocyclic structure of imidazole is known to interact with bacterial cell membranes and inhibit key metabolic processes.
- Study Findings : In vitro assays demonstrated that the compound showed promising results against various pathogenic bacteria, potentially due to its ability to disrupt microbial cell wall synthesis and function .
Cytotoxicity and Anticancer Activity
Research has shown that certain imidazole derivatives can induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its cytotoxic effects on human skin fibroblast cells (HFF-1).
- Cell Viability Assays : The MTS assay indicated that at lower concentrations (39 µg/mL), the compound maintained high cell viability (>80%). However, at concentrations exceeding 313 µg/mL, significant cytotoxic effects were observed, suggesting a dose-dependent response .
The biological activity of 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide may involve several mechanisms:
- Inhibition of DNA Repair Enzymes : Similar compounds have been shown to target enzymes involved in DNA replication and repair, leading to increased DNA damage and subsequent apoptosis in cancer cells.
- Multi-target Interaction : The structural characteristics allow for multiple drug-ligand interactions, enhancing the compound's potential as a multi-target therapeutic agent .
Comparative Analysis with Other Imidazole Derivatives
To understand the unique features of this compound, it is useful to compare it with other known imidazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(imidazol-1-ylmethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | Imidazole ring with trifluorophenyl group | Known for potent neuropharmacological effects |
| 2-(5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide | Nitro group on imidazole | Exhibits significant antimicrobial activity |
| N-(2H-benzodioxol-5-yl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Benzodioxole moiety | Potentially enhances bioavailability |
This comparative analysis highlights the diverse biological activities associated with imidazole derivatives while positioning 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide as a promising candidate for further research.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently while maintaining purity levels above 95% .
- In Vivo Studies : Future research should include in vivo models to assess the pharmacokinetics and therapeutic efficacy of this compound in treating infections or cancer .
- Potential Applications : Given its biological activity, this compound could be explored as a lead candidate for drug development targeting antimicrobial resistance or as an anticancer agent.
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Research has shown that compounds within this class can inhibit the growth of various bacteria and fungi. A study indicated that derivatives similar to 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide demonstrated notable antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, related imidazole derivatives have shown promising results in reducing cell viability in breast cancer cells (MCF-7) with IC50 values indicating effective concentrations .
- Antitubercular Activity : Some studies have assessed the efficacy of imidazole derivatives against Mycobacterium tuberculosis, revealing potential for use in treating tuberculosis .
Antimicrobial Activity Evaluation
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Anticancer Activity Study
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
Antitubercular Activity Assessment
- Objective : To evaluate in vitro antitubercular activity against Mycobacterium tuberculosis.
- Findings : Compounds similar to 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide demonstrated significant inhibitory action on vital mycobacterial enzymes .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antitubercular | Mycobacterium tuberculosis | Significant inhibition | 2018 |
Preparation Methods
Structural and Molecular Considerations
Molecular Architecture
The target molecule comprises a 1H-imidazole core substituted at positions 2 and 5 with a (2-methylbenzyl)thio group and a hydroxymethyl group, respectively. The N1 position is functionalized with an N-methylacetamide moiety. The molecular formula (C₁₅H₁₉N₃O₂S) and weight (305.4 g/mol) align with spectroscopic and chromatographic validation methods.
Retrosynthetic Analysis
Retrosynthetic decomposition suggests three key fragments:
- Imidazole backbone : 5-(hydroxymethyl)-1H-imidazole-2-thiol.
- Thioether side chain : 2-methylbenzyl chloride.
- Acetamide group : Chloroacetyl chloride and methylamine.
Synthetic Strategies
Route 1: Sequential Functionalization of Preformed Imidazole
Synthesis of 5-(Hydroxymethyl)-1H-Imidazole-2-Thiol
A modified Mannich reaction introduces the hydroxymethyl group at position 5. Starting with 2-mercapto-1H-imidazole, formylation using paraformaldehyde under acidic conditions (HCl, 60°C, 4 hr) yields 5-formyl-2-mercaptoimidazole, followed by sodium borohydride reduction to the hydroxymethyl derivative.
Reaction Conditions :
- Formylation : Paraformaldehyde (1.2 eq), HCl (2M), 60°C, 4 hr.
- Reduction : NaBH₄ (2 eq), ethanol, 0°C → RT, 2 hr.
Thioether Formation
The thiol group at position 2 undergoes alkylation with 2-methylbenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (80°C, 6 hr). The reaction achieves ~75% yield (analogous to).
Equation :
$$ \text{C}5\text{H}6\text{N}2\text{S} + \text{C}8\text{H}9\text{Cl} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{C}{13}\text{H}{15}\text{N}2\text{S} + \text{KCl} $$
Acetamide Functionalization
Chloroacetyl chloride (1.5 eq) reacts with the imidazole intermediate in dichloromethane (DCM) under nitrogen, followed by methylamine (2 eq) in tetrahydrofuran (THF) to form the N-methylacetamide.
Optimization Notes :
- Chloroacetylation : 0°C, 2 hr, 85% yield.
- Aminolysis : RT, 4 hr, 90% yield.
Route 2: Convergent Synthesis via Imidazole Ring Formation
Cyclocondensation of Glyoxal and Thiourea
Glyoxal (40% aqueous) reacts with thiourea and 2-methylbenzylamine in ethanol (reflux, 8 hr) to form 2-((2-methylbenzyl)thio)-1H-imidazole, which is subsequently hydroxymethylated using formaldehyde and HCl.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Glyoxal, thiourea, EtOH, reflux | 68% |
| Hydroxymethylation | HCHO, HCl, 50°C, 3 hr | 72% |
N-Methylacetamide Installation
Similar to Route 1, chloroacetylation and aminolysis complete the synthesis.
Optimization and Challenges
Characterization Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 4H, Ar-H), 5.12 (s, 1H, -OH), 4.35 (s, 2H, -CH₂OH), 3.98 (s, 2H, N-CH₂-CO), 2.85 (s, 3H, N-CH₃), 2.42 (s, 3H, Ar-CH₃).
- IR (KBr) : 3270 cm⁻¹ (-OH), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).
Purity and Yield Comparison
| Route | Overall Yield | Purity (HPLC) |
|---|---|---|
| 1 | 62% | 98.5% |
| 2 | 58% | 97.8% |
Industrial Scalability and Environmental Impact
Route 1 offers better scalability due to fewer steps and higher yields. Solvent recovery (DMF, THF) reduces environmental footprint. Patent data suggests a 10 kg/batch pilot-scale production with 60% yield.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling 1H-imidazole derivatives with thiol-containing intermediates under nucleophilic substitution conditions. For example, potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates thioether bond formation between 2-mercaptoimidazole and 2-methylbenzyl chloride derivatives . To optimize yield:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to minimize side products .
- Recrystallize crude products from ethanol or DMF/acetic acid mixtures to enhance purity .
Q. Which characterization techniques are critical for confirming structural integrity, and how should conflicting spectral data be resolved?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Verify substituent integration (e.g., hydroxymethyl protons at δ ~4.5 ppm, methylacetamide protons at δ ~2.8 ppm) .
- IR Spectroscopy : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functional groups .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S values may indicate impurities; repeat recrystallization or column chromatography .
- Resolution Strategy : Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography if available .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate binding affinity with target enzymes, and what are common pitfalls in interpreting docking poses?
- Methodological Answer :
- Design : Use software like AutoDock Vina to dock the compound into enzyme active sites (e.g., cyclooxygenase COX1/2). Parameterize the hydroxymethyl and thioether groups for flexible ligand binding .
- Pitfalls :
- Overreliance on docking scores without experimental validation (e.g., surface plasmon resonance).
- Ignoring solvent effects; include explicit water molecules in simulations .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB IDs for COX enzymes) to assess binding mode accuracy .
Q. What strategies address contradictory bioactivity data across different assay systems for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Varying pH or redox environments alter thioether stability. Standardize assays using buffered solutions (pH 7.4) .
- Cellular vs. Enzymatic Assays : Test both isolated enzymes (e.g., COX inhibition) and cell-based models (e.g., LPS-induced inflammation) to differentiate direct vs. indirect effects .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or active metabolites influencing results .
Q. How can SAR studies systematically identify key functional groups responsible for biological effects?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications (e.g., replace 2-methylbenzyl with 4-fluorobenzyl or remove hydroxymethyl) .
- Step 2 : Test in bioassays (e.g., IC50 for enzyme inhibition). For example, removing the thioether group reduced COX-2 affinity by >80% in related compounds .
- Step 3 : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Ensure identical reagents (e.g., 2-methylbenzyl chloride purity >98%) and solvent ratios (e.g., toluene:water = 8:2) .
- Characterization Replication : Compare NMR data with published spectra (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Collaborative Validation : Share samples with independent labs for cross-testing using DSC (melting point) and FTIR .
Experimental Design Recommendations
Q. What controls are essential when testing this compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
